3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is an organic compound that features a trifluoromethyl group, a carbamoyl group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium complexes for coupling reactions
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides or sulfonate esters can be formed.
Oxidation Products: Sulfonic acids or sulfonate esters
Reduction Products: Sulfinic acids or thiols
Scientific Research Applications
3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites in proteins, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit the activity of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.
4-(Trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is unique due to the combination of the trifluoromethyl, carbamoyl, and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and potential therapeutic agent.
Properties
CAS No. |
92520-37-1 |
---|---|
Molecular Formula |
C14H9F4NO3S |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]carbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9F4NO3S/c15-14(16,17)10-4-6-11(7-5-10)19-13(20)9-2-1-3-12(8-9)23(18,21)22/h1-8H,(H,19,20) |
InChI Key |
GNSVZBXKJXQLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.